Cas no 2728780-39-8 (2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)

2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-(2,6-dioxopiperidin-3-yl)-5-({[(2S)-pyrrolidin-2-yl]methyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione
- 2728780-39-8
- EN300-33360909
- 2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione
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- インチ: 1S/C18H20N4O4/c23-15-6-5-14(16(24)21-15)22-17(25)12-4-3-10(8-13(12)18(22)26)20-9-11-2-1-7-19-11/h3-4,8,11,14,19-20H,1-2,5-7,9H2,(H,21,23,24)/t11-,14?/m0/s1
- InChIKey: ZQCJFJMOWVZLAZ-ZSOXZCCMSA-N
- ほほえんだ: O=C1C2C=C(C=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NC[C@@H]1CCCN1
計算された属性
- せいみつぶんしりょう: 356.14845513g/mol
- どういたいしつりょう: 356.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 637
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33360909-1g |
2-(2,6-dioxopiperidin-3-yl)-5-({[(2S)-pyrrolidin-2-yl]methyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-39-8 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-33360909-1.0g |
2-(2,6-dioxopiperidin-3-yl)-5-({[(2S)-pyrrolidin-2-yl]methyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione |
2728780-39-8 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Introduction to Compound with CAS No. 2728780-39-8 and Its Applications in Chemical Biology
The compound with the CAS number 2728780-39-8 is a highly intriguing molecule with the systematic name 2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione. This intricate structure has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential therapeutic applications. The compound belongs to a class of heterocyclic molecules that exhibit a broad spectrum of biological activities, making it a subject of extensive research and development.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that can modulate biological pathways associated with various diseases. The structure of 2728780-39-8 incorporates several key functional groups, including a dioxopiperidine moiety and an isoindole core, which are known to interact with biological targets in a highly specific manner. These features make the compound a promising candidate for further exploration in drug discovery.
The dioxopiperidine ring is particularly noteworthy as it has been identified as a crucial pharmacophore in several bioactive molecules. This moiety is capable of forming stable interactions with biological targets, thereby modulating their activity. In contrast, the isoindole core is another important structural feature that contributes to the compound's binding affinity and selectivity. The presence of these functional groups in 2728780-39-8 suggests that it may exhibit potent effects on various biological pathways.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have shown that isoindole derivatives can interact with neurotransmitter receptors and ion channels, leading to modulation of neuronal activity. The specific arrangement of atoms in 2728780-39-8 may enable it to bind to these targets with high affinity, potentially offering a new therapeutic approach for conditions such as epilepsy and depression.
The amine group at the 5-position of the isoindole core is another critical feature that enhances the compound's biological activity. This group can form hydrogen bonds with polar residues on biological targets, thereby increasing binding stability. Additionally, the presence of the (2S)-pyrrolidin-2-ylmethylamino moiety further enhances the compound's pharmacological profile by introducing steric and electronic features that can fine-tune its interactions with biological targets.
In vitro studies have begun to uncover the potential of 2728780-39-8 as a lead compound for drug development. Initial experiments have shown that it can inhibit the activity of certain enzymes associated with inflammation and pain pathways. These findings are particularly promising given the increasing recognition of inflammation as a key factor in various chronic diseases. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
The synthesis of 2728780-39-8 presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such intricate molecules with increasing efficiency and precision. The development of novel synthetic routes has not only facilitated the production of this compound but also provided insights into its structural features and reactivity patterns.
The pharmacokinetic properties of 2728780-39-8 are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit favorable pharmacokinetic characteristics, although further research is needed to confirm these findings.
The potential applications of 2728780-39-8 extend beyond neurological disorders. Research is ongoing into its potential use in treating cancer and infectious diseases. The unique structural features of this compound make it a versatile scaffold for developing novel therapeutics targeting various disease pathways.
In conclusion, the compound with CAS number 2728780-39-8, specifically named as 2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione, represents a significant advancement in chemical biology and drug discovery. Its complex structure and unique functional groups make it a promising candidate for further exploration in treating various diseases. As research continues to uncover its potential applications, this compound is poised to play a crucial role in developing novel therapeutic strategies.
2728780-39-8 (2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
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